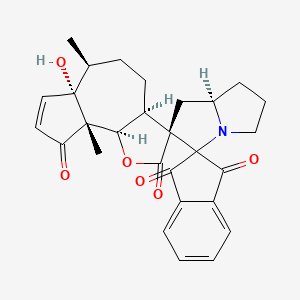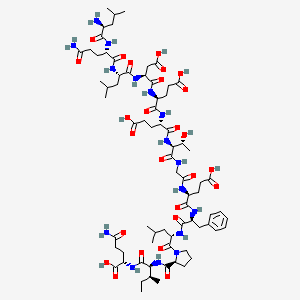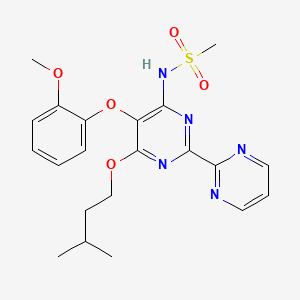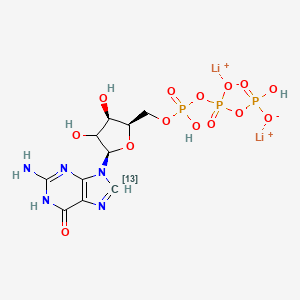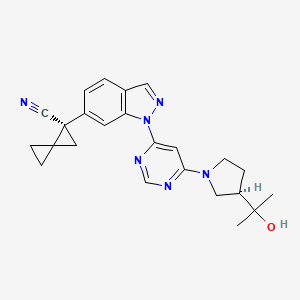
(R,R)-Lrrk2-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-Lrrk2-IN-7 is a chemical compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. It is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), an enzyme that plays a crucial role in various cellular processes, including neuronal function and survival. Mutations in the LRRK2 gene are associated with Parkinson’s disease, making this compound a compound of significant interest in medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Lrrk2-IN-7 involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Chiral Resolution: The compound is resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (R,R)-enantiomer.
Final Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(R,R)-Lrrk2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
科学研究应用
(R,R)-Lrrk2-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors.
Biology: Helps in understanding the role of LRRK2 in cellular processes and its implications in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways.
作用机制
(R,R)-Lrrk2-IN-7 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts various downstream signaling pathways involved in neuronal function and survival, thereby reducing the pathological effects associated with LRRK2 mutations.
相似化合物的比较
Similar Compounds
GNE-7915: Another selective LRRK2 inhibitor with a different chemical structure.
MLi-2: Known for its high potency and selectivity towards LRRK2.
PF-06447475: A potent LRRK2 inhibitor with a distinct mechanism of action.
Uniqueness of (R,R)-Lrrk2-IN-7
This compound is unique due to its specific (R,R)-enantiomeric form, which provides enhanced selectivity and potency compared to its racemic mixture or other enantiomers. This specificity makes it a valuable compound for targeted therapeutic applications and detailed mechanistic studies.
属性
分子式 |
C24H26N6O |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
(2R)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24+/m1/s1 |
InChI 键 |
JCQABEJXHUSDMF-KOSHJBKYSA-N |
手性 SMILES |
CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@]5(CC56CC6)C#N)C=N3)O |
规范 SMILES |
CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


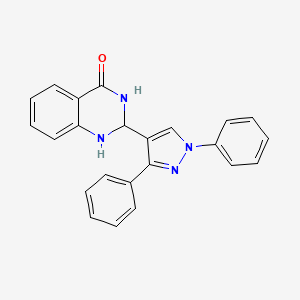

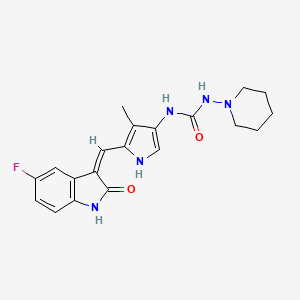
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
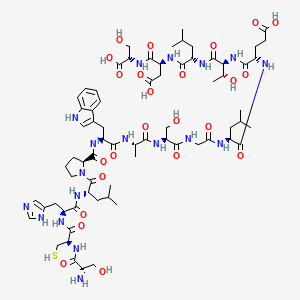

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
